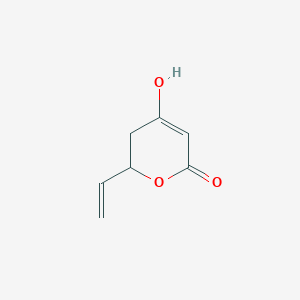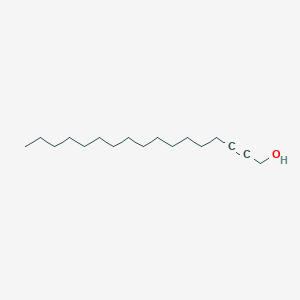
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is a derivative of Penciclovir, an antiviral compound used primarily in the treatment of herpes simplex virus infections. This compound is characterized by the absence of an amino group and the presence of a dihydro-oxo group, which differentiates it from its parent compound, Penciclovir .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir typically involves the modification of Penciclovir through a series of chemical reactions. The process begins with the protection of hydroxyl groups followed by the selective removal of the amino group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir undergoes various chemical reactions, including:
Oxidation: Introduction of the dihydro-oxo group.
Reduction: Conversion of the dihydro-oxo group back to a hydroxyl group under specific conditions.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antiviral compounds.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly herpes simplex virus.
Mécanisme D'action
The mechanism of action of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir involves its conversion to an active triphosphate form within infected cells. This active form inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. The compound targets viral thymidine kinase, which phosphorylates it to its active form, leading to selective inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penciclovir: The parent compound, used widely as an antiviral agent.
Acyclovir: Another antiviral compound with a similar mechanism of action.
Ganciclovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is unique due to its structural modifications, which confer distinct pharmacokinetic properties and potentially enhanced antiviral activity compared to its parent compound, Penciclovir .
Propriétés
Numéro CAS |
108970-74-7 |
|---|---|
Formule moléculaire |
C₁₀H₁₄N₄O₄ |
Poids moléculaire |
254.24 |
Synonymes |
3,9-Dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-Purine-2,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)

